trans-3-Chloroacrylic acid

Description

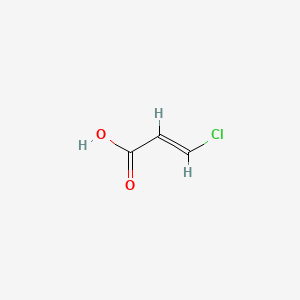

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-chloroprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClO2/c4-2-1-3(5)6/h1-2H,(H,5,6)/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMUCYJKZUZMNJ-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CCl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/Cl)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401030907 | |

| Record name | trans-3-Chloroacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2345-61-1, 625-40-1, 26952-44-3 | |

| Record name | (2E)-3-Chloro-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2345-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloroacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3-Chloroacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylic acid, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026952443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3-Chloroacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-chloroacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Stereoselective Methodologies for Trans 3 Chloroacrylic Acid

Established Synthetic Pathways

Several conventional methods have been established for the synthesis of 3-chloroacrylic acid, which often yield a mixture of cis and trans isomers. The separation of these isomers or the selective synthesis of the trans form is a key challenge.

One of the direct approaches to synthesize 3-chloroacrylic acid involves the chlorination of acrylic acid or its derivatives. ontosight.ai This method, while straightforward, can lead to a mixture of products, including di- and tri-chlorinated compounds, alongside the desired monochlorinated product. The stereoselectivity of this reaction, yielding either the cis or trans isomer, is often dependent on the specific reaction conditions and the nature of the starting material. For example, the reaction of acrylic acid with reagents like thionyl chloride can produce the corresponding acyl chloride, which can then be manipulated to yield 3-chloroacrylic acid. The control of stereochemistry in such reactions is a significant consideration, with solvent polarity playing a crucial role; low-polarity solvents like toluene (B28343) have been shown to favor the formation of the (E)-isomer.

Dehydrochlorination of dichlorinated precursors is another potential route for the synthesis of 3-chloroacrylic acid. For instance, the elimination of hydrogen chloride from 2,3-dichloropropionic acid using a base can yield a mixture of cis- and trans-3-chloroacrylic acid. The ratio of the isomers formed is dependent on the reaction conditions, including the choice of base and solvent.

| Precursor | Reagent | Product(s) | Reference |

| 2,3-Dichloropropionic acid | Base | cis/trans-3-Chloroacrylic acid |

This table illustrates a potential dehydrochlorination reaction for the synthesis of 3-chloroacrylic acid. The specific conditions and isomer ratios can vary.

The interconversion between the cis and trans isomers of 3-chloroacrylic acid is a possibility. While detailed studies on the specific chemical methods for the isomerization of cis-3-chloroacrylic acid to the trans isomer are not extensively documented in the provided search results, enzymatic isomerization has been observed. Isomer-specific dehalogenases exist that act on either the cis or trans isomer. nih.govacs.orgnih.gov This suggests that under certain biological conditions, isomerization may occur as part of a metabolic pathway. The study of these enzymes provides insight into the structural differences that govern the selective processing of each isomer.

The degradation pathway of the nematocide 1,3-dichloropropene (B49464) in soil bacteria such as Pseudomonas pavonaceae involves the formation of both cis- and this compound. nih.gov These isomers are then acted upon by specific enzymes, cis-3-chloroacrylic acid dehalogenase (cis-CaaD) and this compound dehalogenase (CaaD), respectively. nih.govnih.gov These enzymes catalyze the hydrolytic dehalogenation of the respective isomers to malonate semialdehyde. nih.govacs.orgnih.gov While this is a degradation pathway, the existence of these specific enzymes highlights the potential for biocatalytic systems to selectively produce or consume one isomer over the other. The structural and mechanistic differences between these enzymes are a subject of ongoing research. For instance, cis-CaaD is a homotrimer, while trans-CaaD is a heterohexamer.

| Enzyme | Substrate | Product | Organism |

| This compound dehalogenase (CaaD) | This compound | Malonate semialdehyde | Pseudomonas pavonaceae 170 |

| cis-3-Chloroacrylic acid dehalogenase (cis-CaaD) | cis-3-Chloroacrylic acid | Malonate semialdehyde | Pseudomonas pavonaceae 170 |

This table summarizes the enzymatic dehalogenation of cis- and this compound.

Purity and Isomeric Control in Synthetic Protocols

Strategies for Minimizing cis-Isomer Formation

In the synthesis of 3-chloroacrylic acid, controlling the stereochemical outcome to favor the trans-isomer is crucial for applications where this specific geometry is required. The formation of a mixture of cis and trans isomers is common, often with one isomer predominating depending on the reaction conditions. cmu.edu

One key factor influencing the cis/trans ratio is the reaction mechanism and the choice of solvent and base. For example, in the palladium-catalyzed carbonylation of terminal acetylenes to produce 3-chloroacrylate (B1242026) esters, the polarity of the solvent plays a significant role. cmu.edu In less polar solvents, the reaction can stereospecifically yield (Z)-3-chloroacrylate esters (the cis-isomer relative to the ester and chloro groups). cmu.edu Conversely, other synthetic routes, such as the dehydrohalogenation of 2,3-dichloropropionic acid, can produce a mixture of cis and trans isomers, and the ratio can be influenced by the base and reaction conditions used.

Enzymatic methods can offer near-perfect stereospecificity. The degradation of 1,3-dichloropropene by certain soil bacteria involves enzymes that produce this compound from the trans-isomer of 1,3-dichloropropene and, separately, cis-3-chloroacrylic acid from the cis-isomer. nih.gov This biological pathway demonstrates exquisite control over isomer formation. While potentially difficult to scale for industrial chemical synthesis, it provides a model for stereospecific production.

A summary of factors influencing isomer formation is presented below:

| Method | Key Parameters | Predominant Isomer | Reference |

| Pd-catalyzed Carbonylation | Solvent Polarity, Base | cis or trans depending on conditions | cmu.edu |

| Dehydrohalogenation | Base, Temperature | Mixture, ratio varies | |

| Enzymatic Conversion | Substrate Isomer (trans-1,3-Dichloropropene) | trans | nih.gov |

Purification Techniques for High Stereoisomeric Purity

Achieving high stereoisomeric purity of this compound often requires effective purification techniques to remove the unwanted cis-isomer and other process-related impurities. The choice of method depends on the physical properties of the isomers and the scale of the separation.

Crystallization: Fractional crystallization is a common and effective method for separating geometric isomers. Since cis- and this compound have different physical properties, such as melting points and solubility in various solvents, they can often be separated by carefully controlled crystallization processes. The melting point of the cis-isomer is 61-62 °C, while the trans-isomer melts at a higher temperature of 80-86 °C, indicating different lattice energies that can be exploited for separation. ichemical.comthermofisher.com A standard purification text describes general techniques like distillation (including vacuum, steam, and azeotropic), and crystallization from various solvents or mixed solvent systems, which are applicable. sciencemadness.org

Chromatography: When crystallization is not effective or for analytical purposes, chromatographic methods are employed.

Gas Chromatography (GC): For volatile derivatives like the methyl esters of 3-chloroacrylic acid, GC can separate isomers. Chiral GC columns, often using cyclodextrin-based stationary phases, are powerful tools for separating enantiomers, and the same principles of differential interaction with a stationary phase can apply to separating geometric isomers. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile compounds. By selecting an appropriate stationary phase (e.g., normal phase or reverse phase) and mobile phase, the cis and trans isomers can be resolved. sigmaaldrich.com For preparative-scale separations, liquid chromatography can be used to isolate pure diastereomers. google.com

Other Techniques:

Distillation: Given the difference in boiling points between isomers (the cis isomer boils at 192.3 °C), fractional distillation under reduced pressure (vacuum distillation) can be a viable method for separation on a larger scale, minimizing thermal decomposition. ichemical.comsciencemadness.org

The selection of the optimal purification strategy is a critical step in any synthetic protocol to ensure the final product meets the required specifications of isomeric purity. diva-portal.org

Reaction Mechanisms and Reactivity Profiles of Trans 3 Chloroacrylic Acid

Nucleophilic Vinylic Substitution Reactions

Nucleophilic vinylic substitution (SNV) is a key reaction type for trans-3-chloroacrylic acid. This process involves the replacement of the chlorine atom by a nucleophile. The presence of the electron-withdrawing carboxyl group activates the double bond towards nucleophilic attack.

While the classic SN2 reaction is characteristic of saturated sp3-hybridized carbons, analogous pathways at vinylic sp2-hybridized carbons have been a subject of extensive theoretical and experimental investigation. For unactivated vinylic substrates, computational studies have suggested that a direct, single-step SN2 reaction with inversion of configuration can occur through an in-plane (σ) attack of the nucleophile on the C-Cl σ* orbital. However, this process generally has a high activation barrier. researchgate.netwayne.eduacs.org

In the context of this compound, the reaction is often facilitated by enzymatic catalysis. For instance, the enzyme this compound dehalogenase (CaaD) catalyzes the hydrolytic dehalogenation of this compound. nih.govresearchgate.netrcsb.org While not a simple SN2 displacement, the enzymatic mechanism involves nucleophilic attack on the vinylic carbon.

Theoretical studies on the uncatalyzed reaction of cis-3-chloroacrylic acid, a stereoisomer of the trans compound, indicate that nucleophilic attack by water and the displacement of the chloride ion can occur in a single, concerted step. nih.gov This suggests that a direct displacement mechanism at the vinylic carbon is plausible, though likely to have a significant energy barrier in the absence of a catalyst.

The stereochemistry of the starting material and the reaction mechanism dictates the stereochemistry of the product in nucleophilic vinylic substitution reactions. A direct SN2-like attack with backside assault typically leads to an inversion of configuration. researchgate.net For a trans-alkene like this compound, this would result in a cis-substituted product.

Conversely, mechanisms involving an out-of-plane (π*) attack by the nucleophile can lead to retention of configuration. researchgate.net The actual stereochemical outcome is dependent on a variety of factors, including the nature of the nucleophile, the solvent, and the presence of any catalysts.

In enzymatic reactions, the stereospecificity is tightly controlled by the architecture of the enzyme's active site. For example, this compound dehalogenase is specific for the trans isomer and catalyzes its conversion to malonate semialdehyde. researchgate.netrug.nl This high degree of stereospecificity is a hallmark of enzyme-catalyzed reactions.

The facility of a nucleophilic substitution reaction is significantly influenced by the ability of the leaving group to depart. A good leaving group is typically a weak base that can stabilize the negative charge it acquires upon departure. libretexts.orgksu.edu.sapressbooks.pub

In the case of haloacrylic acids, the leaving group is a halide ion. The order of leaving group ability for halides is I- > Br- > Cl- > F-, which corresponds to the inverse order of their basicity. pressbooks.pub Therefore, the chlorine atom in this compound is a reasonably good leaving group, facilitating nucleophilic substitution at the vinylic carbon.

The rate of SN1-type reactions, which proceed through a carbocation intermediate, is particularly sensitive to the nature of the leaving group as its departure is part of the rate-determining step. libretexts.org While a vinylic carbocation is generally unstable, the presence of activating groups can influence the reaction pathway. For SN2-type reactions, a better leaving group also accelerates the reaction by lowering the energy of the transition state. pressbooks.pubacs.org

Addition Reactions to the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is susceptible to addition reactions, where the π-bond is broken and two new σ-bonds are formed. cymitquimica.comperlego.com Both electrophilic and nucleophilic additions can occur, with the regioselectivity and mechanism being influenced by the electronic nature of the substituents.

Electrophilic addition is a characteristic reaction of alkenes. perlego.com The reaction is initiated by the attack of an electrophile on the electron-rich double bond, typically leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to give the final addition product.

For this compound, the presence of the electron-withdrawing carboxyl group and the chlorine atom deactivates the double bond towards electrophilic attack compared to a simple alkene. However, under appropriate conditions, electrophilic addition can still occur. The regioselectivity of the addition would be governed by the stability of the resulting carbocation intermediate.

Due to the electron-withdrawing nature of the carboxyl group, the β-carbon (C-3) of this compound is electrophilic, making the molecule susceptible to nucleophilic conjugate addition, also known as the Michael addition. semanticscholar.org In this reaction, a nucleophile adds to the C-3 position, leading to the formation of an enolate intermediate which is subsequently protonated. nih.govacs.org

The enzymatic dehalogenation of this compound catalyzed by this compound dehalogenase (CaaD) is proposed to proceed through a Michael addition mechanism. semanticscholar.orgnih.govacs.orgnih.gov In the enzyme's active site, a water molecule, activated by a basic residue, acts as the nucleophile and attacks the C-3 of the substrate. nih.govasm.orgasm.org This is facilitated by active site residues, such as arginine, which bind to the carboxylate group and further polarize the double bond. nih.govacs.orgnih.gov The resulting intermediate then eliminates the chloride ion to form malonate semialdehyde. researchgate.netnih.gov

This enzymatic process highlights the importance of the Michael addition pathway in the reactivity of this compound, particularly in biological systems where it is a key step in the degradation of certain chlorinated pollutants. nih.govresearchgate.netrug.nl

Interactive Data Tables

Table 1: Key Mechanistic Features of Reactions of this compound

| Reaction Type | Key Intermediate(s) | Driving Force | Stereochemical Preference (Non-enzymatic) |

|---|---|---|---|

| Nucleophilic Vinylic Substitution (SNV) | Transition state (SN2-like) or Vinylic carbocation (SN1-like) | Good leaving group (Cl-), Nucleophile strength | Inversion (SN2 in-plane attack) or Retention (SN2 out-of-plane attack) |

| Electrophilic Addition | Carbocation | Electrophile strength | Follows Markovnikov's rule (generally) |

| Nucleophilic Conjugate Addition (Michael) | Enolate | Electron-withdrawing group (COOH), Nucleophile strength | Not applicable |

Table 2: Comparison of Enzymatic and Non-enzymatic Reactions

| Feature | Enzymatic Reaction (e.g., with CaaD) | Non-enzymatic Reaction |

|---|---|---|

| Mechanism | Primarily Michael Addition followed by elimination nih.govacs.org | Can undergo SNV, Electrophilic Addition, and Michael Addition |

| Reaction Rate | Highly accelerated | Generally slow, may require harsh conditions |

| Specificity | Highly stereospecific and substrate-specific researchgate.netrug.nl | Generally less specific |

| Key Residues/Reagents | Catalytic residues (e.g., Pro, Glu, Arg) activate nucleophile and substrate nih.govacs.org | Requires strong nucleophiles/electrophiles and/or catalysts |

Nucleophilic Conjugate Addition (Michael Addition)

Regioselectivity and Stereoselectivity in Michael Additions

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a key reaction for this compound. The electronic properties of the molecule, with electron-withdrawing carboxylic acid and chloro groups, render the double bond electrophilic and susceptible to nucleophilic attack.

In enzymatic systems, the Michael addition of water is a crucial step in the dehalogenation of this compound. acs.org Enzymes such as this compound dehalogenase (CaaD) catalyze this reaction with high selectivity. acs.orgacs.org The mechanism involves the activation of a water molecule, which then acts as the nucleophile. acs.org This enzymatic hydration is highly selective for the (E)-isomer of 3-haloacrylates. acs.orgacs.org The reaction proceeds via a conjugate addition of water to the double bond. epdf.pub

The enzyme 4-oxalocrotonate tautomerase (4-OT), which shares catalytic groups with CaaD, can also facilitate the Michael addition of water to 3-haloacrylates. acs.orgacs.org Proposed mechanisms suggest that the enzyme's N-terminal proline (Pro-1) and an arginine residue are key, facilitating the addition of water. acs.orgacs.org This process ultimately leads to the formation of malonate semialdehyde and a chloride ion. nih.gov In the context of enzyme-catalyzed reactions, 4-OT can also promiscuously catalyze the Michael-type addition of acetaldehyde (B116499) to various nitroolefins, highlighting the enzyme's ability to facilitate C-C bond formation through a Michael addition mechanism. researchgate.net This reaction proceeds with high stereoselectivity. researchgate.net

Radical Addition Processes

While ionic additions are common, this compound can also participate in radical reactions. Enzymatic studies have provided evidence for radical mechanisms in related systems. nih.gov For instance, the degradation pathway of the soil fumigant trans-1,3-dichloropropene involves enzymes that act on this compound, suggesting a complex series of biochemical transformations that can involve radical intermediates. researchgate.netrug.nl

Cross-Coupling Reactions

This compound, as a vinyl halide, is a versatile substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds, allowing for the introduction of a wide variety of substituents at the C-3 position while retaining the acrylic acid moiety.

Palladium catalysts are highly effective for activating the C-Cl bond of this compound, enabling its coupling with various organometallic reagents. These reactions, including the Suzuki-Miyaura, Negishi, and Sonogashira couplings, provide synthetic routes to complex substituted acrylic acids. Such methods have been employed in the synthesis of complex molecules and for the functionalization of heterocyclic rings. researchgate.net The use of halogenated intermediates, like this compound, followed by cross-coupling, is a known strategy for creating diverse molecular derivatives. nih.gov

The Suzuki-Miyaura coupling reaction pairs a vinyl halide with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction has been successfully applied to substrates structurally related to this compound for creating carbon-carbon bonds. researchgate.netcore.ac.uk For instance, palladium-catalyzed Suzuki-Miyaura reactions are a key step in the synthesis of various complex organic molecules. amazonaws.com The strategic use of halogenated compounds in syntheses, followed by Suzuki-Miyaura cross-coupling with boronic acids, allows for the generation of diverse derivatives. nih.gov Although direct examples with this compound are not detailed in the provided results, the successful coupling of other vinyl chlorides and the use of this reaction on complex molecules containing similar structural motifs underscore its applicability. nih.govcore.ac.uk

| Organoboron Compound | Palladium Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Arylboronic acids | Pd(OAc)₂ / Ligand | Not specified | Not specified | Good | researchgate.net |

| Benzeneboronic acids | Pd(OAc)₂ / Ligand 2 | Not specified | Not specified | Very good | researchgate.net |

| Boronic acid substrates | Not specified | Not specified | Not specified | Not specified | nih.gov |

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. This method is effective for forming C-C bonds with vinyl halides. A Negishi-type coupling has been documented for derivatives of naphthalene (B1677914) carboxylic acid methyl esters, demonstrating its utility in synthesizing substituted carboxylic acids. science.gov While a specific application to this compound is not explicitly detailed, the principles of the reaction support its potential as a substrate.

| Organozinc Reagent | Catalyst | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aryl zinc reagents | Palladium-based | Typical Negishi conditions | 6-substituted 3,4-dihydro-naphthalene-2-carboxylic acids | science.gov |

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and a copper co-catalyst, and requires a base. This methodology has been used to synthesize derivatives of various molecules, including modifying a calcium-sensitive dye by coupling it with a linker bearing a terminal haloalkane function. science.gov The synthesis of diphenylethyne derivatives from corresponding iodides via Sonogashira coupling further illustrates the reaction's scope. researchgate.net

| Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Product Type | Reference |

|---|---|---|---|---|---|

| Terminal Alkyne | Not specified | Not specified | Not specified | Aliphatic linker on a dye | science.gov |

| Lithium phenylacetylide | Not specified | Not specified | Not specified | Ethyl 2-oxo-4-phenyl-3-butynoate | researchgate.net |

Palladium-Catalyzed Cross-Couplings

Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings by reacting a 1,3-dipole with a dipolarophile. wikipedia.orgyoutube.com Dipolarophiles are typically π-systems, such as alkenes or alkynes, that are reactive towards the 1,3-dipole. wikipedia.org

This compound is an excellent candidate for a dipolarophile. Its reactivity is enhanced by the presence of both the electron-withdrawing carboxylic acid group and the chlorine atom, which polarize the carbon-carbon double bond and lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This electronic deficiency makes it highly susceptible to attack by the Highest Occupied Molecular Orbital (HOMO) of a 1,3-dipole. slideshare.net

Common 1,3-dipoles like nitrile oxides, azides, and azomethine ylides can react with this compound or its esters in a concerted [3+2] cycloaddition. wikipedia.orgmdpi.com This process leads to the formation of highly functionalized five-membered heterocycles, such as isoxazolines or triazolines, which are valuable scaffolds in medicinal chemistry and materials science. While specific documented examples featuring this compound are not prevalent, its electronic properties strongly support its utility as a reactive partner in these synthetically important reactions. mdpi.com

Hydrolytic Dehalogenation and Hydratase Activity

In biological systems, this compound is a key intermediate in the degradation pathway of the soil fumigant 1,3-dichloropropene (B49464). nih.govpnas.org Its detoxification is catalyzed by the enzyme this compound dehalogenase (CaaD), found in bacteria such as Pseudomonas pavonaceae 170. pnas.orgasm.org This enzyme exhibits remarkable catalytic proficiency, achieving an approximately 10¹²-fold rate enhancement over the uncatalyzed spontaneous hydrolysis, which has a half-life of about 10,000 years at 25°C. pnas.org

The CaaD-catalyzed reaction proceeds via a cofactor-independent mechanism involving the hydrolytic cleavage of the vinylic carbon-chlorine bond to produce malonate semialdehyde and HCl. asm.orgresearchgate.net The reaction is not a direct substitution but a hydration-dehalogenation sequence. nih.govacs.org The mechanism involves the addition of a water molecule across the C-2 and C-3 double bond, forming an unstable 3-chloro-3-hydroxypropanoate intermediate. researchgate.netrcsb.org This intermediate then rapidly decomposes by eliminating HCl to yield the final products. researchgate.net

CaaD is a heterohexameric protein and belongs to the tautomerase superfamily. nih.govacs.org Its active site is formed at the interface of α and β subunits and contains several crucial residues for catalysis. asm.org Mutagenesis and structural studies have identified the key players in the catalytic mechanism. nih.govrcsb.orgnih.gov

| Active Site Residue | Subunit | Proposed Function |

| βPro-1 | β | Acts as a general acid catalyst, protonating the C-2 position of the substrate. nih.govacs.orgrcsb.org |

| αGlu-52 | α | Functions as the general base, activating a water molecule for nucleophilic attack on the C-3 position of the substrate. nih.govrcsb.org |

| αArg-8 | α | Binds and polarizes the substrate's carboxylate group, facilitating catalysis. rcsb.orgnih.gov |

| αArg-11 | α | Binds and polarizes the substrate's carboxylate group; critical for both dehalogenase and hydratase activity. asm.orgrcsb.orgnih.gov |

| βAsn-39 | β | Critical for dehalogenase activity, likely through positioning of the catalytic water molecule. nih.govnih.gov |

The kinetic parameters for the CaaD-catalyzed hydrolysis highlight its efficiency.

| Enzyme/Substrate | kcat (s-1) | Km (M) | kcat/Km (s-1M-1) |

| CaaD with this compound | 6.4 asm.org | - | - |

| CaaD with this compound | 3.8 pnas.org | 3.2 x 10-5 pnas.org | 1.2 x 105 pnas.org |

The turnover number (kcat) indicates that the enzyme can process multiple substrate molecules per second, and the catalytic efficiency (kcat/Km) is high, although not limited by diffusion. pnas.orgasm.org This detailed understanding of CaaD's mechanism provides insight into how nature evolves enzymes to degrade xenobiotic compounds.

Enzyme-Catalyzed Hydrolysis by this compound Dehalogenase (CaaD)

Proposed Reaction Mechanisms and Intermediates

The enzymatic transformation of this compound is primarily carried out by the enzyme this compound dehalogenase (CaaD). nih.govnih.gov This enzyme catalyzes the hydrolytic dehalogenation of this compound to produce malonate semialdehyde and hydrochloric acid. nih.govasm.org The reaction is notable because it proceeds without the formation of a covalent enzyme-substrate intermediate, distinguishing it from many other hydrolytic dehalogenases. asm.orgacs.org

The proposed catalytic mechanism for CaaD involves a Michael addition of a water molecule to the C-2 and C-3 double bond of the substrate. acs.orgresearchgate.net This mechanism is supported by kinetic studies, NMR spectroscopy, site-directed mutagenesis, and X-ray crystallography. acs.orgacs.orgresearchgate.net The key steps and intermediates are understood to involve several critical active-site residues.

Key Active-Site Residues and Their Roles:

βPro-1: This N-terminal proline residue is proposed to function as the general acid catalyst. It protonates the C-2 position of the substrate, facilitating the nucleophilic attack of water. asm.orgacs.org

αGlu-52: This glutamic acid residue acts as the general base. It activates a water molecule, making it a potent nucleophile that attacks the C-3 position of the substrate. acs.orgresearchgate.net The flexibility of the αGlu-52 side chain, observed in crystal structures, is believed to be important for its catalytic role. nih.govnih.govresearchgate.net

αArg-8 and αArg-11: These arginine residues are crucial for binding the carboxylate group of the substrate and for stabilizing the negatively charged aci-carboxylate intermediate that forms during the reaction. asm.orgacs.org

Proposed Reaction Pathway:

Substrate Binding: this compound binds to the active site, with its carboxylate group interacting with αArg-8 and αArg-11. acs.orgresearchgate.net

Water Activation and Nucleophilic Attack: The αGlu-52 residue activates a water molecule by deprotonation. This activated water then attacks the C-3 carbon of the substrate. acs.orgresearchgate.net

Intermediate Formation: This attack, coupled with the protonation of the C-2 carbon by βPro-1, leads to the formation of an unstable 3-chloro-3-hydroxypropanoate halohydrin intermediate. researchgate.net This step proceeds via an aci-carboxylate intermediate stabilized by the active site arginine residues. acs.org

Chloride Elimination and Product Formation: The intermediate rapidly collapses, eliminating a chloride ion (HCl). acs.orgresearchgate.net

Tautomerization and Product Release: The resulting enol tautomerizes to the final product, malonate semialdehyde, which is then released from the enzyme. nih.gov

| Residue | Subunit | Proposed Function |

| Pro-1 | β | General acid catalyst (proton donor) |

| Glu-52 | α | General base (activates water molecule) |

| Arg-8 | α | Substrate binding and intermediate stabilization |

| Arg-11 | α | Substrate binding and intermediate stabilization |

Hydratase Activity and Acetylene (B1199291) Substrate Interactions

The proposed mechanism, involving the addition of water across a double bond, suggests that this compound dehalogenase (CaaD) possesses a fundamental hydratase activity. acs.orgnih.gov This has been explored by studying the enzyme's interactions with various acetylene compounds, which are structural analogs of the natural substrate. acs.orgacs.org

Interaction with Acetylene Substrates:

2-Oxo-3-pentynoate : This compound, an irreversible inhibitor of a related enzyme, 4-oxalocrotonate tautomerase, acts as a substrate for CaaD. The enzyme processes it to acetopyruvate with kinetic parameters similar to those for the dehalogenation of trans-3-haloacrylates. This reaction provides direct evidence for the hydratase capability of CaaD. acs.orgnih.govacs.org

3-Halopropiolic Acids : In contrast, 3-bromopropiolic acid and 3-chloropropiolic acid are transformed by CaaD into potent, irreversible inhibitors. acs.orgnih.govacs.org The inactivation by 3-bromopropiolic acid results from the covalent modification of the catalytic βPro-1 residue. acs.orgnih.gov This occurs because the enzymatic hydration reaction produces an unstable intermediate that can subsequently alkylate the N-terminal proline. researchgate.net

These studies with acetylene substrates are significant for several reasons. They confirm that CaaD's mechanism involves a hydration reaction, a key feature that distinguishes it from other dehalogenases. acs.orgacs.org Furthermore, the ability of these compounds to act as substrates or mechanism-based inhibitors has provided valuable tools for studying the enzyme's active site and reaction pathway through techniques like X-ray crystallography of the inactivated enzyme-ligand complexes. acs.orgnih.gov

| Compound | Interaction with CaaD | Product/Outcome |

| This compound | Substrate | Malonate semialdehyde |

| 2-Oxo-3-pentynoate | Substrate | Acetopyruvate |

| 3-Bromopropiolic acid | Irreversible Inhibitor | Covalent modification of βPro-1 |

| 3-Chloropropiolic acid | Irreversible Inhibitor | Enzyme inactivation |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural confirmation of organic molecules in solution. For trans-3-chloroacrylic acid, 1H and 13C NMR analyses confirm the molecular structure, while more advanced 2D NMR techniques can further elucidate the connectivity and spatial relationships between atoms.

The proton (1H) NMR spectrum of this compound provides definitive evidence for its structure. The spectrum is characterized by two signals in the olefinic region corresponding to the two vinyl protons. The chemical shifts and, crucially, the coupling constant (J-value) between these two protons confirm the trans stereochemistry of the double bond. In a trans configuration, the vicinal coupling constant (3JHH) is typically in the range of 12-18 Hz, which is significantly larger than that for the corresponding cis isomer (6-12 Hz). Kinetic and NMR analyses have been used to study the catalytic mechanism of the enzyme this compound dehalogenase, confirming the importance of specific active-site residues. acs.org

Interactive Data Table: 1H NMR Data for this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| H-2 | ~6.5 | Doublet | ~13-15 |

| H-3 | ~7.4 | Doublet | ~13-15 |

| -COOH | Variable | Singlet (broad) | N/A |

Note: Exact chemical shifts can vary depending on the solvent used.

The 13C NMR spectrum complements the 1H NMR data by providing information about the carbon framework of the molecule. nih.gov Three distinct signals are expected for the three carbon atoms of this compound: one for the carboxylic acid carbon, and two for the sp2-hybridized carbons of the double bond. The chemical shifts of these carbons are influenced by their electronic environment, including the electronegativity of the adjacent chlorine atom and the electron-withdrawing nature of the carboxyl group. Predicted 13C NMR data is available in public databases. hmdb.ca

Interactive Data Table: Predicted 13C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

|---|---|

| C-1 (-COOH) | 166.3 |

| C-2 | 123.3 |

| C-3 | 135.1 |

Source: Human Metabolome Database. hmdb.ca Note: These are predicted values and may differ from experimental results.

While 1D NMR is often sufficient for a simple molecule like this compound, 2D NMR techniques offer a more comprehensive analysis of its structure.

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the signals of the two vinyl protons (H-2 and H-3), confirming that they are scalar-coupled and thus vicinal to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show a correlation between the H-2 signal and the C-2 signal, and another between the H-3 signal and the C-3 signal.

These techniques, while powerful, are typically applied to more complex molecules where 1D spectra are ambiguous. For this compound, its simple and well-defined 1D spectra are generally sufficient for unambiguous structural confirmation.

X-ray Crystallography and Solid-State Structure

While the crystal structure of the small molecule this compound itself is not widely reported in the search results, extensive crystallographic studies have been performed on the enzyme that catalyzes its degradation, this compound dehalogenase (CaaD). These studies provide critical insights into how the substrate is bound and oriented for catalysis.

The enzyme this compound dehalogenase (CaaD) from Pseudomonas pavonaceae 170 is a key enzyme in the degradation pathway of the soil fumigant 1,3-dichloropropene (B49464). nih.govutexas.edu The crystal structure of CaaD has been determined, revealing its complex architecture. The enzyme is a heterohexamer, meaning it is composed of six protein chains of two different types (three α-subunits and three β-subunits), arranged as a trimer of αβ-dimers. asm.org This structure is related to that of 4-oxalocrotonate tautomerase. asm.orgnih.gov

One key structure, available in the Protein Data Bank (PDB) under accession code 1S0Y, is that of CaaD covalently inactivated by an inhibitor, which allowed researchers to trap the enzyme in a state that mimics substrate binding. rcsb.org This structure was determined at a resolution of 2.3 Å. rcsb.org A higher-resolution structure of the native enzyme (1.7 Å) has also been reported, showing a substrate-like acetate (B1210297) molecule bound in the active site. nih.govutexas.edu

The crystal structures of CaaD have provided a detailed map of the enzyme's active site, which is formed at the interface between an α- and a β-subunit. asm.org Several key amino acid residues are positioned to interact with the substrate, this compound, and facilitate its dehalogenation. nih.govrcsb.orgresearchgate.net

Substrate Binding and Polarization: Two arginine residues, αArg-8 and αArg-11, are positioned to interact with the carboxylate group of the substrate. acs.orgrcsb.org This interaction helps to anchor the substrate in the correct orientation and polarizes the α,β-unsaturated acid system, making it more susceptible to nucleophilic attack. rcsb.orgresearchgate.net

Catalytic Residues: The proposed mechanism involves a hydration reaction. αGlu-52 is positioned to act as a general base, activating a water molecule to attack the C-3 position of the substrate. nih.govrcsb.org Concurrently, βPro-1, the N-terminal proline of the β-subunit, is poised to act as a general acid, donating a proton to the C-2 position. acs.orgrcsb.org NMR studies have confirmed the pKa of βPro-1 to be around 9.2, consistent with its role as a general acid in the catalytic mechanism. acs.orgnih.gov

The binding of a substrate-like acetate molecule in the active site of the native enzyme structure further supports this model, occupying a position analogous to the carboxylate end of this compound and helping to identify catalytically important water molecules. nih.govutexas.eduresearchgate.net This detailed architectural understanding, derived from X-ray crystallography, is crucial for explaining the enzyme's specificity and catalytic power.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a important tool in understanding the electronic properties and reaction mechanisms involving trans-3-chloroacrylic acid.

DFT calculations have been employed to analyze the electronic structure of this compound. These studies help in understanding the distribution of electron density and the nature of molecular orbitals, which are crucial for predicting reactivity. The electrostatic potential (ESP) surface, for instance, can identify sites susceptible to nucleophilic and electrophilic attack. mdpi.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the chemical stability of the molecule. mdpi.com

Halogen substitution on the dienophile of acrylic acid derivatives has been shown to significantly affect their reactivity in Diels-Alder reactions, a phenomenon that can be partly explained by alterations in the electronic structure. rsc.org For instance, the electron-withdrawing nature of the chlorine atom in this compound influences the electrophilicity of the molecule.

DFT studies have been instrumental in elucidating the reaction mechanism of this compound dehalogenase (CaaD), the enzyme responsible for the detoxification of this compound. nih.gov These calculations have helped to understand the multi-step enzymatic process.

The proposed mechanism for the related enzyme, cis-3-chloroacrylic acid dehalogenase (cis-CaaD), which has been studied using DFT, involves a stepwise process. It is suggested that a glutamate (B1630785) residue (Glu-114 in cis-CaaD) activates a water molecule, which then performs a nucleophilic attack on the substrate. Subsequently, a proline residue (Pro-1) protonates the C-2 position, which helps to stabilize the resulting enolate intermediate. A similar mechanism is proposed for CaaD, where αGlu-52 acts as the water-activating base. rcsb.org

The uncatalyzed hydrolysis of the trans-isomer has a high activation barrier, and DFT calculations have been used to model this reaction, showing good agreement with experimental data. nih.gov The enzymatic reaction is then modeled using an active site cluster to understand how the enzyme lowers this barrier. nih.govresearchgate.net

A key application of DFT in studying the reaction of this compound is the characterization of transition states and the calculation of activation barriers. For the uncatalyzed hydrolytic dehalogenation of this compound, the experimentally determined rate-limiting barrier is approximately 33.3 kcal/mol. nih.gov

In the enzymatic reaction catalyzed by CaaD, this barrier is significantly lowered. DFT models of the active site of the related cis-CaaD have calculated activation barriers in the range of 18–20 kcal/mol, which is in reasonable agreement with the experimental rate constants of about 10 s⁻¹. The enzymatic barrier for the CaaD-catalyzed reaction has been estimated to be around 16.6 kcal/mol. nih.govresearchgate.net This substantial reduction in the activation barrier highlights the remarkable catalytic efficiency of the enzyme. researchgate.net

Table 1: Calculated Activation Barriers for the Dehalogenation of Chloroacrylic Acid

| Reaction | Method | Calculated/Experimental Barrier (kcal/mol) | Reference |

| Uncatalyzed Hydrolysis of this compound | Experimental | ~33.3 | nih.gov |

| CaaD-catalyzed Dehalogenation | Experimental | ~16.6 | nih.govresearchgate.net |

| cis-CaaD-catalyzed Dehalogenation | DFT (B3LYP/6-31G**) | 18–20 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time, offering insights into conformational changes and intermolecular interactions. nih.gov

MD simulations can be used to explore the conformational landscape of this compound and its flexibility. Such simulations are also crucial for understanding the dynamics of the enzyme active site that binds the substrate. researchgate.net In the context of enzymes like CaaD, MD simulations can reveal how mutations affect the structure and organization of the active site. researchgate.net The flexibility of catalytically relevant side chains, such as αGlu52 in CaaD, has been observed in crystallographic structures and is believed to play a role in the catalytic mechanism, a hypothesis that can be further explored with MD simulations. nih.govutexas.edunih.gov These simulations can help visualize pharmacologically relevant conformational changes and the dynamics of the binding pocket. nih.gov

MD simulations are particularly valuable for studying the interactions between a ligand like this compound and its target protein, such as CaaD. nih.govosti.gov These simulations can provide detailed information on the binding mode of the substrate and the specific interactions that stabilize the enzyme-substrate complex.

In CaaD, key residues in the active site that interact with the substrate have been identified through a combination of experimental and computational methods. nih.gov These include αArg-8, αArg-11, and αGlu-52. nih.govnih.gov MD simulations can be used to probe the role of these residues and the network of hydrogen bonds and other non-covalent interactions that are critical for substrate binding and catalysis. For instance, simulations can show how the substrate is positioned in the active site for the nucleophilic attack to occur. nih.gov Modeling studies have suggested that in the CaaD active site, the distance between a key water molecule (W428) and the C-3 atom of this compound is ideal for a reaction. nih.gov The binding of substrate analogues has been shown to selectively affect the exchange rates of protons on αArg-8 and αArg-11, indicating their direct involvement in substrate binding. nih.gov

Table 2: Key Amino Acid Residues in CaaD Interacting with trans-3-Chloroacrylic Acid

| Residue | Subunit | Proposed Role in Catalysis | Reference |

| βPro-1 | β | Protonation of C-2 | rcsb.orgnih.gov |

| αArg-8 | α | Polarization of the α,β-unsaturated acid | rcsb.orgnih.gov |

| αArg-11 | α | Polarization of the α,β-unsaturated acid | rcsb.orgnih.gov |

| αGlu-52 | α | Activation of a water molecule for nucleophilic attack | rcsb.orgnih.gov |

Quantum Chemical Studies on Enzymatic Catalysis

Quantum chemical studies, particularly those employing hybrid quantum mechanics/molecular mechanics (QM/MM) methods, have become a cornerstone in modeling enzymatic reactions. These methods treat the chemically active region (the substrate and key active site residues) with quantum mechanics, while the surrounding protein and solvent are handled with molecular mechanics. This dual approach allows for a detailed understanding of electronic structure changes during catalysis within the complex protein environment. For enzymes like CaaD, QM/MM simulations can reveal the intricate details of bond-making and bond-breaking events, charge transfer, and the roles of individual amino acid residues. rsc.org

The application of density functional theory (DFT) within a QM/MM framework has been particularly useful in studying dehalogenation reactions. nih.gov These studies can calculate reaction barriers and model transition states, providing a more complete picture of the catalytic mechanism. nih.govnih.gov

Enzyme Active Site Modeling

The active site of an enzyme is the region where substrate binding and catalysis occur. jackwestin.com Its specific chemical environment is created by the unique arrangement of amino acid residues. jackwestin.com Modeling the active site of CaaD has been crucial for understanding its function.

The X-ray crystal structure of CaaD reveals that the active site is composed of key residues, including βPro-1, αArg-8, αArg-11, and αGlu-52. acs.orgnih.gov Mutational analyses have confirmed the critical role of these residues in the dehalogenation activity. acs.orgnih.govnih.gov For instance, mutating these residues leads to a significant decrease in the catalytic rate constant (kcat). nih.gov

Computational models of the CaaD active site have been constructed based on its crystal structure. researchgate.net These models often include the substrate, this compound, and key active site residues to simulate the enzymatic reaction. nih.gov Docking studies and molecular modeling have provided insights into how the substrate binds and is oriented within the active site for catalysis. nih.govnih.gov

The active site of CaaD is located at the interface of α and β subunits and includes the following key residues: acs.orgnih.govnih.gov

| Residue | Subunit | Proposed Function |

| Pro-1 | β | General acid catalyst |

| Arg-8 | α | Substrate binding and polarization |

| Arg-11 | α | Substrate binding and polarization |

| Glu-52 | α | General base catalyst |

| Asn-39 | β | Critical for dehalogenase activity |

| Phe-50 | α | Important for hydratase activity |

Proton Transfer Pathways

A key aspect of the CaaD-catalyzed reaction is the precise transfer of protons. Computational studies, in conjunction with experimental data, have helped to map out these pathways. The proposed mechanism involves the addition of a water molecule to the C2-C3 double bond of this compound, followed by the elimination of HCl. acs.orgnih.gov

In this mechanism, the N-terminal proline of the β-subunit (βPro-1) is suggested to act as a general acid catalyst. acs.orgnih.gov It is proposed to protonate the C2 position of the substrate. acs.orgnih.gov This role is supported by pH-rate profiles and NMR titration studies, which indicate a pKa for βPro-1 of approximately 9.2. nih.govnih.gov This is a departure from the role of the N-terminal proline in other members of the tautomerase superfamily, such as 4-oxalocrotonate tautomerase (4-OT), where it functions as a general base. nih.govacs.orgnih.gov

The general base catalyst in the CaaD reaction is proposed to be αGlu-52. acs.orgnih.gov This residue is thought to activate a water molecule for nucleophilic attack on the C3 position of the substrate. researchgate.net

Water Activation Mechanisms

The activation of a water molecule is a critical step in the hydrolytic dehalogenation of this compound. researchgate.netnih.gov Computational and structural studies suggest a key role for the active site residue αGlu-52 in this process. researchgate.net

X-ray crystallography has identified a catalytically important water molecule within the active site of CaaD. researchgate.netnih.gov This water molecule is positioned to be activated by αGlu-52, which acts as a general base to deprotonate the water, making it a more potent nucleophile. researchgate.net The resulting hydroxide (B78521) ion then attacks the C3 position of the substrate. acs.org The flexibility of the αGlu-52 side chain, as observed in crystal structures, is believed to be important for its catalytic role. researchgate.netnih.gov

Applications in Organic Synthesis

Building Block for Complex Molecule Synthesis

The compound's reactivity makes it an important building block. core.ac.uk The presence of the chlorine atom and the carboxylic acid group allows for sequential or simultaneous reactions to build molecular complexity.

Precursor for Substituted Acrylates

trans-3-Chloroacrylic acid is an important intermediate for the preparation of substituted (E)-acrylates. core.ac.uk It can be converted in high yield to its corresponding methyl ester, methyl trans-3-chloroacrylate. core.ac.uk This ester then serves as a key precursor for a variety of other substituted acrylates, which are valuable in numerous chemical manufacturing processes. core.ac.uk

Synthesis of Heterocyclic Compounds

While direct examples of this compound being used to synthesize heterocycles are not extensively detailed, compounds within its class—α-chlorocarbonyl compounds—are well-known starting materials for producing various heterocyclic structures. core.ac.uk The high reactivity of the α-chlorocarbonyl group, combined with the nucleophilic addition potential of the carbonyl group, allows for the formation of rings. core.ac.uk For instance, related compounds like monochloroacetone are used to produce 4-methyl substituted oxazoles and thiazoles. core.ac.uk The dual reactivity of this compound makes it a potential candidate for similar synthetic strategies, targeting heterocycles that are often the core of pharmaceutical and agrochemical products. core.ac.uk

Intermediate in Natural Product Synthesis

Current research literature does not provide specific examples of this compound being utilized as a direct intermediate in the total synthesis of natural products. Its documented roles are primarily in the degradation pathways of synthetic compounds. nih.govresearchgate.netasm.org

Table 1: Applications of this compound in Organic Synthesis

| Application Area | Specific Use | Resulting Products |

|---|---|---|

| Building Block | Precursor for Substituted Acrylates | Methyl trans-3-chloroacrylate, various (E)-acrylates |

| Building Block | Potential Precursor for Heterocycles | Potential for oxazoles, thiazoles, and other ring systems |

Polymer Chemistry and Functional Materials

The characteristics of this compound also lend themselves to applications in polymer science, where it can be incorporated into polymer chains to create functional materials with specific properties. core.ac.uk

Monomer in Polymerization Reactions

As a derivative of acrylic acid, this compound can function as a monomer in polymerization reactions. The class of α-chloroacrylic acids is known to be used in the creation of polymers. The inclusion of such chlorinated monomers can impart specific functionalities and properties to the resulting polymer.

Synthesis of UV-Curable Polymers

This compound is a precursor for materials used in UV-curable technologies. The acid can be converted to its more reactive derivative, (E)-3-chloro-acryloyl chloride. This acid chloride can then be reacted with other molecules to form monomers suitable for UV-initiated polymerization. For example, reaction products like (E)-3-chloro-2-methyl-acrylate serve as precursors for UV-curable polymers, which are essential in coatings, adhesives, and photoresist materials.

Table 2: Applications of this compound in Polymer Chemistry

| Application Area | Role of Compound | Example Pathway |

|---|---|---|

| Polymerization | Monomer | Direct polymerization to form functional polymers. |

| Functional Materials | Precursor for UV-Curable Monomers | Conversion to (E)-3-chloro-acryloyl chloride, then reaction to form polymerizable acrylate (B77674) esters. |

Enzymology and Biodegradation Pathways

Role in Xenobiotic Degradation Pathways

Degradation of 1,3-Dichloropropene (B49464) (DCP)

trans-3-Chloroacrylic acid is a key intermediate in the microbial degradation pathway of 1,3-dichloropropene (DCP), a major component of some commercial soil fumigants used to control nematodes. nih.govnih.gov Soil bacteria, such as Pseudomonas pavonaceae 170 and coryneform bacterium strain FG41, can utilize DCP as a carbon source. nih.gov The degradation pathway involves a series of enzymatic steps. Initially, a haloalkane dehalogenase hydrolyzes 1,3-dichloropropene to 3-chloroallyl alcohol. asm.orgresearchgate.net This alcohol is then oxidized in two successive steps to yield 3-chloroacrylic acid. nih.govasm.orgresearchgate.net

The commercial form of DCP is a mixture of cis and trans isomers. nih.gov Consequently, the degradation pathway produces both cis- and this compound. nih.gov Specific enzymes then handle each isomer. This compound dehalogenase (CaaD) catalyzes the dehalogenation of the trans isomer, while a separate enzyme, cis-3-chloroacrylic acid dehalogenase (cis-CaaD), acts on the cis isomer. nih.govresearchgate.netacs.org The product of this dehalogenation is malonate semialdehyde. nih.govasm.orgnih.gov This compound is subsequently decarboxylated by malonate semialdehyde decarboxylase to produce acetaldehyde (B116499), which can then enter central metabolic pathways like the Krebs cycle. nih.govacs.org

The degradation of both isomers of 1,3-dichloropropene appears to be primarily a result of microbial activity, with the exception of the initial hydrolysis step to 3-chloroallyl alcohol, which can also occur chemically in the soil. asm.org

Microbial Metabolism of Chlorinated Compounds

The microbial metabolism of chlorinated compounds often involves the formation of halogenated intermediates like this compound. Several bacterial strains have been isolated that can utilize 3-chloroacrylic acid as their sole source of carbon and energy. nih.govnih.gov For instance, a coryneform bacterium, designated strain CAA2, can grow on both cis- and this compound. nih.govnih.gov This bacterium produces two distinct, inducible dehalogenases: one specific for the cis-isomer and another for the trans-isomer. nih.gov Similarly, Pseudomonas cepacia strain CAA1 can grow on the cis-isomer of 3-chloroacrylic acid. nih.gov

In these bacteria, the metabolism of 3-chloroacrylic acid proceeds via hydration, catalyzed by specific hydratases, to form malonate semialdehyde. nih.gov This intermediate is then decarboxylated by a cofactor-independent decarboxylase to yield acetaldehyde and carbon dioxide. nih.govmicrobiologyresearch.org The enzymes responsible for the dehalogenation of cis- and this compound are unique in their ability to cleave a vinyl carbon-halogen bond without the need for cofactors. nih.gov

This compound Dehalogenase (CaaD)

Enzyme Classification and Superfamily (4-Oxalocrotonate Tautomerase Superfamily)

This compound dehalogenase (CaaD) is a hydrolytic dehalogenase that belongs to the 4-oxalocrotonate tautomerase (4-OT) superfamily. nih.govacs.orgasm.orgnih.gov This classification is based on sequence similarity, oligomeric structure, and subunit size. asm.org Members of the tautomerase superfamily are characterized by a conserved β-α-β structural motif and often utilize an N-terminal proline as a catalytic residue. nih.govacs.org CaaD and its cis-isomer-specific counterpart, cis-CaaD, are distinct from other major dehalogenase superfamilies like the α/β-hydrolase, short-chain dehydrogenase/reductase (SDR), or the haloacid dehalogenase (HAD) superfamilies. nih.govmdpi.com The evolutionary relationship between CaaD and 4-OT suggests a common ancestry, with CaaD having evolved specialized dehalogenase activity. msu.edupnas.org

Structural Characteristics and Oligomeric State (Heterohexamer)

This compound dehalogenase (CaaD) from Pseudomonas pavonaceae 170 is a heterohexameric enzyme with a total molecular weight of approximately 47.5 to 50 kDa. acs.orgasm.orgnih.gov It is composed of three heterodimers, with each dimer consisting of an α-subunit and a β-subunit. nih.gov The α-subunit comprises 75 amino acid residues, while the β-subunit has 70. asm.orgnih.gov This (αβ)₃ structure is a key feature that distinguishes it from the homohexameric structure of 4-oxalocrotonate tautomerase and the homotrimeric structure of cis-CaaD. nih.govacs.org The heterohexameric arrangement of CaaD is thought to have evolved from a 4-OT ancestor, possibly after a gene duplication event. msu.edu

Table 1: Structural Comparison of CaaD, cis-CaaD, and 4-OT

| Feature | This compound Dehalogenase (CaaD) | cis-3-Chloroacrylic Acid Dehalogenase (cis-CaaD) | 4-Oxalocrotonate Tautomerase (4-OT) |

|---|---|---|---|

| Oligomeric State | Heterohexamer ((αβ)₃) acs.orgasm.org | Homotrimer nih.gov | Homodimer of trimers (Homododecamer) |

| Subunit Composition | α- and β-subunits nih.gov | Single type of subunit | Single type of subunit |

| α-subunit size | 75 residues asm.org | N/A | N/A |

| β-subunit size | 70 residues asm.org | N/A | N/A |

| Total Molecular Weight | ~50 kDa asm.org | ~48.6 kDa (16.2 kDa per subunit) nih.gov | ~40.2 kDa (6.7 kDa per subunit) |

Catalytic Residues and Their Functions

The catalytic mechanism of CaaD involves several key amino acid residues located at the active site, which is formed at the interface of the α and β subunits. asm.org Mutagenesis studies and structural analyses have identified Proline-1 of the β-subunit (βPro-1) and Arginine-11 of the α-subunit (αArg-11) as crucial for catalysis. acs.orgasm.orgnih.gov

βPro-1 : This N-terminal proline residue is proposed to act as a general base, activating a water molecule for nucleophilic attack on the C-3 position of this compound. nih.govasm.org Mutational studies replacing this proline with alanine (B10760859) have demonstrated its essential role in catalysis. nih.gov Inactivation studies with 3-bromopropiolic acid have shown covalent modification of βPro-1, further supporting its role in the active site. acs.org

αArg-11 : This arginine residue is believed to be involved in binding the carboxylate group of the substrate, thereby orienting it correctly within the active site and acting as an electron sink. nih.govasm.org

αGlu-52 : This glutamic acid residue has been shown to be flexible and is thought to play a role in the catalytic mechanism, potentially as a general acid to protonate the intermediate. nih.govnih.gov

The proposed mechanism for CaaD does not involve the formation of a covalent enzyme-substrate intermediate, which is a common feature in many other dehalogenases. asm.orgacs.org Instead, it proceeds through a hydration reaction followed by the elimination of HCl. acs.org

Table 2: Key Catalytic Residues of CaaD and Their Proposed Functions

| Residue | Location | Proposed Function |

|---|---|---|

| Pro-1 | β-subunit | General base; activates a water molecule. nih.govasm.org |

| Arg-11 | α-subunit | Binds the substrate's carboxylate group; acts as an electron sink. nih.govasm.org |

| Glu-52 | α-subunit | Potentially acts as a general acid. nih.govnih.gov |

Pro-1 (N-terminal Proline) as Catalytic Base/Proton Donor

The N-terminal proline residue of the β-subunit, βPro-1, plays a crucial role as a general acid catalyst in the CaaD reaction mechanism. nih.govacs.org Unlike in other members of the tautomerase superfamily where the N-terminal proline often acts as a general base, in CaaD, it functions to protonate the C-2 position of the substrate, this compound. rug.nlcore.ac.uk This protonation is a key step following the addition of a water molecule to the C-2, C-3 double bond of the substrate. acs.org

NMR titration experiments have determined the pKa of βPro-1 to be approximately 9.2. nih.govrug.nl This relatively high pKa value supports its role as a general acid under physiological conditions, where it exists in its protonated, cationic form, ready to donate a proton. nih.govnih.gov Mutagenesis studies where βPro-1 was replaced have shown a dramatic decrease in the catalytic rate (kcat), by a factor of at least 10^3.4, underscoring its essential role in catalysis. nih.gov The inactivation of CaaD by the mechanism-based inhibitor 3-bromopropiolic acid results in the irreversible alkylation of βPro-1, further confirming its presence and activity within the active site. core.ac.uksci-hub.se

Arginine Residues (e.g., Arg-8, Arg-11) in Substrate Binding and Catalysis

Two arginine residues located in the α-subunit, αArg-8 and αArg-11, are fundamental to the function of CaaD. nih.govnih.gov Their primary roles are to bind the carboxylate group of the substrate, this compound, thereby correctly orienting it within the active site for catalysis. core.ac.uknih.gov This interaction also serves to polarize the α,β-unsaturated acid, which facilitates the nucleophilic attack of a water molecule at the C-3 position. core.ac.uknih.gov

NMR spectroscopy has been instrumental in defining the roles of these arginine residues. Titration experiments with a substrate analog, 3-chloro-2-butenoic acid, led to significant chemical shifts in the NεH resonance of αArg-8, indicating its direct involvement in substrate binding. nih.govacs.org Furthermore, studies have shown that the binding of this substrate analog protects the NεH protons of both αArg-8 and αArg-11 from exchange with the solvent, confirming their location within the active site and their interaction with the substrate. nih.gov

Site-directed mutagenesis of these residues to alanine (αR8A and αR11A) resulted in inactive or largely inactive enzymes, highlighting their critical nature. nih.gov The αR11A mutant was found to be largely inactive, and the αR8A mutant was completely inactive. acs.org These findings strongly support the dual function of αArg-8 and αArg-11 in not only anchoring the substrate but also in stabilizing the negatively charged aci-carboxylate intermediate that forms during the Michael addition mechanism. nih.govnih.gov

Glutamate (B1630785) Residues (e.g., Glu-52) in Water Activation

The residue αGlu-52 is positioned to act as the general base catalyst in the CaaD mechanism. nih.govcore.ac.uk Its function is to activate a water molecule, making it a more potent nucleophile for the attack on the C-3 of this compound. nih.govoup.com This is a crucial step in the hydration of the substrate's double bond. core.ac.uk

The importance of αGlu-52 is supported by crystallographic data, which show its flexibility and proximity to a catalytically important water molecule in the active site. nih.govmsu.edu In one conformation, αGlu-52 is optimally positioned to activate this water molecule. nih.gov Mutating αGlu-52 to glutamine (αE52Q) results in a mutant enzyme with no detectable activity, confirming its essential role in the catalytic cycle. nih.gov This contrasts with the equivalent mutation in the related enzyme cis-CaaD, which retains partial activity, suggesting subtle differences in their mechanisms. nih.gov The interaction between the amide side chain of βAsn-39 and the carboxylate group of αGlu-52 is also thought to be critical for positioning the αGlu-52 side chain in a favorable orientation for water activation. rug.nl

Kinetic Mechanisms and Rate-Limiting Steps

The kinetic mechanism of this compound dehalogenase (CaaD) has been investigated using pre-steady-state and steady-state kinetic techniques. The uncatalyzed hydrolytic dechlorination of this compound is an extremely slow reaction, with a half-time at 25°C estimated to be around 10,000 years. nih.gov In contrast, CaaD achieves a remarkable rate enhancement of approximately 10^12-fold, with a half-time of 0.18 seconds. nih.gov

Studies using a fluorescent mutant of the enzyme, αY60W-CaaD, and trans-3-bromoacrylate as a substrate have provided a detailed kinetic model. The data support a multi-step mechanism that includes:

Substrate binding

The chemical steps of catalysis (hydration and dehalogenation)

A proposed conformational change following the chemical reaction

Sequential release of the products, malonate semialdehyde and the halide ion.

Enzyme Engineering and Mutagenesis Studies

Site-directed mutagenesis has been a powerful tool for elucidating the structure-function relationships of the active site residues in this compound dehalogenase (CaaD). By systematically replacing key amino acids and analyzing the kinetic parameters of the resulting mutant enzymes, researchers have confirmed the catalytic roles of βPro-1, αArg-8, αArg-11, and αGlu-52.

Mutations of these essential residues typically lead to dramatic reductions in catalytic efficiency (kcat/Km). For instance, replacing the catalytic acid βPro-1, the substrate-binding arginine residues αArg-8 and αArg-11, or the water-activating glutamate residue αGlu-52 with alanine results in a greater than 10^3.4-fold decrease in kcat. nih.gov

Other mutagenesis studies have explored the roles of nearby residues. For example, mutations at positions αPhe-39 and αPhe-50 have been investigated to understand their contribution to the active site environment. nih.gov The αR8K and αR11K mutants, where arginine was replaced by the similar cationic residue lysine, were also created to probe the importance of the guanidinium (B1211019) group in catalysis. nih.gov

Furthermore, enzyme engineering has been used to introduce fluorescent probes, such as tryptophan, into the enzyme structure to facilitate kinetic studies. The αY60W mutant, for example, has been instrumental in defining the detailed kinetic mechanism of CaaD without significantly altering its catalytic activity. nih.govacs.org These studies collectively provide a detailed picture of how CaaD achieves its remarkable catalytic proficiency.

Table 1: Kinetic Parameters of Wild-Type and Mutant trans-3-Chloroacrylic Acid Dehalogenase (CaaD) with trans-3-Bromoacrylate as Substrate

| Enzyme Variant | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Fold Decrease in kcat/Km |

|---|---|---|---|---|

| Wild-Type | 13 ± 1 | 0.8 ± 0.1 | 16,000 | 1 |

| αM7W | 3.5 ± 0.2 | 0.7 ± 0.1 | 5,000 | 3.2 |

| αY60W | 13 ± 1 | 0.5 ± 0.1 | 26,000 | 0.6 |

| βN39A | 0.0021 ± 0.0001 | 0.4 ± 0.1 | 5.3 | 3,000 |

| αR8K | 0.013 ± 0.001 | 1.3 ± 0.2 | 10 | 1,600 |

| αR11K | 0.0013 ± 0.0001 | 0.2 ± 0.1 | 6.5 | 2,500 |

Supramolecular Chemistry and Crystal Engineering

Single-Crystal-to-Single-Crystal Isomerization within Frameworks

A significant achievement in the crystal engineering of trans-3-chloroacrylic acid is the demonstration of a reversible single-crystal-to-single-crystal (SCSC) photoisomerization. rsc.orgnih.gov This process involves the transformation between the E and Z isomers of 3-chloroacrylic acid (HClA) without compromising the integrity of the host crystal lattice. rsc.orgresearchgate.net Such transformations are noteworthy because isomerization often induces significant molecular rearrangement, which typically leads to the degradation of the crystal. researchgate.net

The successful SCSC isomerization was accomplished by utilizing a supramolecular framework constructed from C-ethylcalix researchgate.netresorcinarene (CECR). rsc.orgnih.gov This host molecule assembles to form a robust, porous network, creating well-defined nanocavities that can accommodate guest molecules like 3-chloroacrylic acid. researchgate.netrsc.orgresearchgate.net The resulting inclusion complex, with the formula CECR·HClA·2MeOH·1.5H₂O, provides the ideal environment for the photo-induced transformation. rsc.orgnih.gov

Both the forward (E→Z) and reverse (Z→E) photoisomerizations of 3-chloroacrylic acid have been successfully conducted within the CECR host framework in a single-crystal-to-single-crystal manner. rsc.orgnih.govjove.com The process is initiated by irradiating the crystals with light of a suitable wavelength. For instance, exposing a crystal containing the E-isomer of 3-chloroacrylic acid (1-E) to 325 nm light from a He/Cd laser at 90 K triggers the conversion to the Z-isomer. researchgate.net

The progress of the isomerization can be monitored over time using X-ray diffraction. In one experiment, after one hour of exposure, approximately 29.1(3)% of the E-HClA molecules converted to the Z form. researchgate.net Upon continued irradiation for 10 hours, the system reached a photostationary state with a conversion of 41.1(4)%. researchgate.net Remarkably, the reverse reaction is also possible. Starting with a crystal containing the pure Z-isomer (1-Z), irradiation under similar conditions led to its conversion to the E-isomer, demonstrating the reversibility of the process. nih.govresearchgate.net In this reverse experiment, 39.7(3)% of the Z-HClA molecules were converted to the E form. researchgate.net

The table below summarizes the key findings from the photoisomerization experiments.

| Experiment | Starting Isomer | Irradiation Time | Conversion Percentage (%) | Final Isomer Population |

|---|---|---|---|---|

| E → Z | E-HClA | 1 hour | 29.1(3) | Z-HClA |

| E → Z | E-HClA | 10 hours (Photostationary State) | 41.1(4) | Z-HClA |

| Z → E | Z-HClA | Not Specified | 39.7(3) | E-HClA |

The crystals of the host-guest complex are isomorphous, meaning the crystal structure is nearly identical regardless of whether the E or Z isomer is encapsulated. researchgate.net The 3-chloroacrylic acid guest molecules are located within cavities inside channels in the CECR framework. researchgate.net These cavities, with a volume of approximately 147.4 ų, account for a significant portion (33.0%) of the total crystal volume, providing ample space for the isomerization. researchgate.net

Despite the considerable conversion percentages and the associated molecular movements, the crystal lattice remains remarkably stable. Only minor changes, typically less than 1%, are observed in the unit cell parameters after photoirradiation. researchgate.net This stability is attributed to the robustness of the hydrogen-bonded CECR framework, which is strong enough to withstand the structural changes of the guest molecule during isomerization. researchgate.netbuffalo.edu The framework essentially acts as a buffer, absorbing the strain of the reaction. buffalo.edu

Furthermore, the confinement within the cavity influences the geometry of the product molecule. For example, during the E→Z conversion, the chlorine atom of the newly formed Z-isomer is displaced, and the entire molecule shifts slightly, which is thought to be due to a repulsive interaction with the wall of the channel. researchgate.net This illustrates the active role the supramolecular cavity plays in not only enabling the reaction but also influencing the conformation of the products. The multicomponent nature of the crystal, with photo-inert building blocks forming the framework, is key to allowing photoreactions that would otherwise be destructive in the neat crystalline solid. buffalo.edu

Future Directions and Emerging Research Areas in Trans 3 Chloroacrylic Acid Chemistry

The unique chemical structure of trans-3-chloroacrylic acid, featuring a reactive carbon-chlorine bond on a conjugated backbone, positions it as a compound of continuing interest in diverse scientific fields. ontosight.ai Future research is poised to build upon its known reactivity and biological interactions, branching into novel applications and deeper mechanistic understanding. Key emerging areas include the development of sophisticated catalytic systems, advanced analytical techniques for its characterization, innovative bioremediation strategies, and the synergistic integration of computational and experimental methods. ontosight.ai

Q & A